![molecular formula C16H21NO3 B7576188 2-[(1-Phenylcyclobutanecarbonyl)-propylamino]acetic acid](/img/structure/B7576188.png)
2-[(1-Phenylcyclobutanecarbonyl)-propylamino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-Phenylcyclobutanecarbonyl)-propylamino]acetic acid (PPCA) is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It is a derivative of the naturally occurring amino acid, glycine, and has been found to have potential therapeutic applications in various diseases.
Wirkmechanismus
2-[(1-Phenylcyclobutanecarbonyl)-propylamino]acetic acid exerts its therapeutic effects by modulating various signaling pathways in the body. It has been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which plays a crucial role in regulating glucose and lipid metabolism, as well as inflammation. 2-[(1-Phenylcyclobutanecarbonyl)-propylamino]acetic acid also inhibits the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of various genes that control inflammation and cell proliferation.
Biochemical and Physiological Effects:
2-[(1-Phenylcyclobutanecarbonyl)-propylamino]acetic acid has been found to have various biochemical and physiological effects in the body. It has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. 2-[(1-Phenylcyclobutanecarbonyl)-propylamino]acetic acid also inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the production of pro-inflammatory prostaglandins. In addition, 2-[(1-Phenylcyclobutanecarbonyl)-propylamino]acetic acid has been found to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Vorteile Und Einschränkungen Für Laborexperimente
2-[(1-Phenylcyclobutanecarbonyl)-propylamino]acetic acid has several advantages for lab experiments, including its ease of synthesis, stability, and relatively low cost. However, one limitation of 2-[(1-Phenylcyclobutanecarbonyl)-propylamino]acetic acid is its poor solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of studies on its pharmacokinetics and toxicity, which are important factors to consider when developing a drug for clinical use.
Zukünftige Richtungen
For 2-[(1-Phenylcyclobutanecarbonyl)-propylamino]acetic acid research include investigating its potential in the treatment of metabolic and neurodegenerative disorders, as well as its pharmacokinetics and toxicity.
Synthesemethoden
2-[(1-Phenylcyclobutanecarbonyl)-propylamino]acetic acid can be synthesized using a multi-step process involving the reaction of cyclobutanone with phenylacetic acid, followed by the reduction of the resulting product using sodium borohydride. The final step involves the reaction of the reduced product with N-(tert-butoxycarbonyl)-L-proline methyl ester, which leads to the formation of 2-[(1-Phenylcyclobutanecarbonyl)-propylamino]acetic acid.
Wissenschaftliche Forschungsanwendungen
2-[(1-Phenylcyclobutanecarbonyl)-propylamino]acetic acid has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-[(1-Phenylcyclobutanecarbonyl)-propylamino]acetic acid has been found to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. Inflammation is a common feature in many diseases, and 2-[(1-Phenylcyclobutanecarbonyl)-propylamino]acetic acid has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, 2-[(1-Phenylcyclobutanecarbonyl)-propylamino]acetic acid has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
2-[(1-phenylcyclobutanecarbonyl)-propylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-2-11-17(12-14(18)19)15(20)16(9-6-10-16)13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVIJZBRAYGYMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(=O)O)C(=O)C1(CCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-Phenylcyclobutanecarbonyl)-propylamino]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[(2,4-difluorophenyl)methyl]-N-methylacetamide](/img/structure/B7576116.png)
![3-[(7-Chloro-1,3-benzodioxol-5-yl)methyl-methylamino]propanoic acid](/img/structure/B7576117.png)
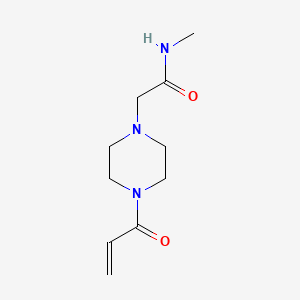
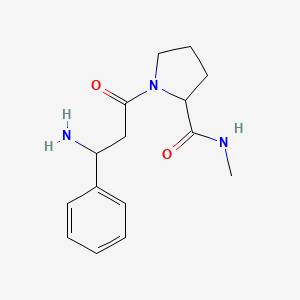
![4-bromo-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-1-ethylpyrrole-2-carboxamide](/img/structure/B7576132.png)
![2-imidazol-1-yl-N-[(3-propoxyphenyl)methyl]ethanamine](/img/structure/B7576140.png)
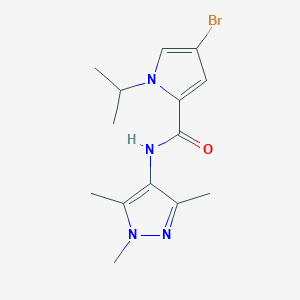
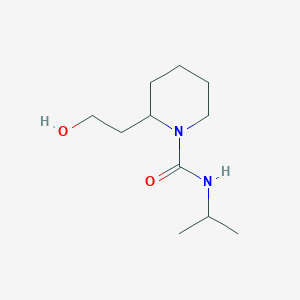
![1-(2-methylpyrazol-3-yl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B7576155.png)
![2-[(1-Methylsulfonylpiperidine-4-carbonyl)-propylamino]acetic acid](/img/structure/B7576175.png)
![3-[(4-Chlorobenzoyl)-ethylamino]propanoic acid](/img/structure/B7576179.png)
![3-[(3-Chlorobenzoyl)-ethylamino]propanoic acid](/img/structure/B7576197.png)
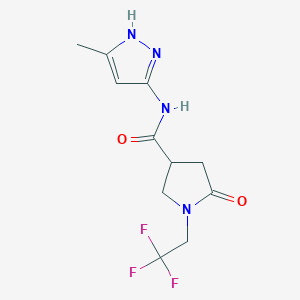
![2-[Naphthalen-2-ylsulfonyl(propyl)amino]acetic acid](/img/structure/B7576206.png)